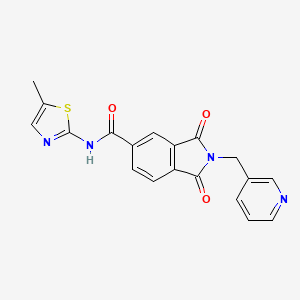![molecular formula C22H17ClN2O6 B4205922 2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4205922.png)
2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate
Vue d'ensemble
Description
2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. It is characterized by the presence of chloro, nitro, methoxy, and benzoyl functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce a variety of substituted benzyl compounds.
Applications De Recherche Scientifique
2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate
- Hexyl 4-(2-chloro-5-nitrobenzoyl)amino)benzoate
Uniqueness
2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3-[(4-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O6/c1-30-19-9-6-14(7-10-19)21(26)24-17-4-2-3-15(11-17)22(27)31-13-16-5-8-18(25(28)29)12-20(16)23/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSADWHCSLUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[3-(2-prop-2-enylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4205849.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4205855.png)
![5-bromo-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4205862.png)
![1-Benzyl-4-[4-(2-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4205866.png)

![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4205882.png)

![4-[bis(1-ethyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4205903.png)
![7-[(5-chloro-2-methoxyphenyl)(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4205906.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4205910.png)
![2-[2-(4-Benzylpiperazin-1-yl)ethoxy]-5-chlorobenzaldehyde;hydrochloride](/img/structure/B4205918.png)
![N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4205919.png)

